molecular formula C26H25FN6O2S B2435232 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1223914-75-7

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B2435232
CAS No.: 1223914-75-7
M. Wt: 504.58
InChI Key: DZHKYWCRJKUPAL-UHFFFAOYSA-N
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Description

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C26H25FN6O2S and its molecular weight is 504.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound appear to be adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer and signal transduction.

Mode of Action

The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it targets. For example, some adenosine receptor antagonists bearing a reactive linker were developed, and different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands .

Properties

CAS No.

1223914-75-7

Molecular Formula

C26H25FN6O2S

Molecular Weight

504.58

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-fluorophenyl)-N-methylacetamide

InChI

InChI=1S/C26H25FN6O2S/c1-3-4-15-35-21-11-5-18(6-12-21)22-16-23-25-28-29-26(32(25)13-14-33(23)30-22)36-17-24(34)31(2)20-9-7-19(27)8-10-20/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

DZHKYWCRJKUPAL-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N(C)C5=CC=C(C=C5)F)C3=C2

solubility

not available

Origin of Product

United States

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